7-(4-ethoxy-3-methoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-[(3-methylbenzyl)sulfanyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
7-(4-ethoxy-3-methoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-[(3-methylbenzyl)sulfanyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazolopyrimidine core, which is known for its diverse biological activities.
Preparation Methods
The synthesis of 7-(4-ethoxy-3-methoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-[(3-methylbenzyl)sulfanyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the triazolopyrimidine core, followed by the introduction of various substituents through a series of reactions such as alkylation, sulfonation, and amidation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to corresponding amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-(4-ethoxy-3-methoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-[(3-methylbenzyl)sulfanyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar compounds include other triazolopyrimidine derivatives, such as:
- 3-ET-6-(4-methoxyphenyl)-7H-(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazine
- (7E)-3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-4,5,6,7-tetrahydro-3aH-indazole These compounds share structural similarities but differ in their substituents, leading to unique chemical and biological properties. The uniqueness of 7-(4-ethoxy-3-methoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-[(3-methylbenzyl)sulfanyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide lies in its specific combination of functional groups, which confer distinct reactivity and potential applications.
Properties
Molecular Formula |
C31H33N5O4S |
---|---|
Molecular Weight |
571.7 g/mol |
IUPAC Name |
7-(4-ethoxy-3-methoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-[(3-methylphenyl)methylsulfanyl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C31H33N5O4S/c1-6-40-25-15-10-22(17-26(25)39-5)28-27(29(37)33-23-11-13-24(38-4)14-12-23)20(3)32-30-34-31(35-36(28)30)41-18-21-9-7-8-19(2)16-21/h7-17,28H,6,18H2,1-5H3,(H,33,37)(H,32,34,35) |
InChI Key |
ARAYEVPWOYMOLN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(NC3=NC(=NN23)SCC4=CC=CC(=C4)C)C)C(=O)NC5=CC=C(C=C5)OC)OC |
Origin of Product |
United States |
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